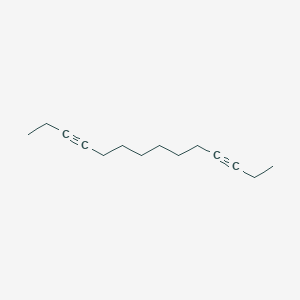

3,11-Tetradecadiyne

Overview

Description

Compounds like “3,11-Tetradecadiyne” belong to a class of organic compounds known as alkynes, which contain a carbon-carbon triple bond. They are hydrocarbons, meaning they contain only carbon and hydrogen atoms .

Synthesis Analysis

The synthesis of such compounds often involves reactions like Sonogashira coupling or Glaser coupling, which are used to form carbon-carbon bonds in organic synthesis .Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

Alkynes can undergo a variety of chemical reactions, including addition reactions, cyclization reactions, and oxidative cleavage .Physical And Chemical Properties Analysis

Physical and chemical properties of compounds like “3,11-Tetradecadiyne” can be determined using various analytical techniques. These properties may include melting point, boiling point, solubility, and reactivity .Scientific Research Applications

Copolymerization with Carbon Dioxide : 3,11-Tetradecadiyne (A) was used in a nickel(0)-catalyzed copolymerization process with carbon dioxide to produce poly(2-pyrone). This process involved a copolymerizability order with other diynes and was analyzed via NMR spectroscopy and gas chromatography to understand the reactivity and copolymer composition (Tsuda, Ooi, & Maruta, 1993).

Benzocyclobutenyl Functionalized Polymers : The cyclotrimerization of various diynes, including 1,13-tetradecadiyne, using niobium pentachloride as a catalyst, was studied. This process resulted in benzocyclobutene-capped oligomers, which exhibit crosslinking reactions to form thermosetting thermoplastics (Gentsy & Farona, 1995).

Synthesis of Pheromone Components : A stereospecific synthesis of (Z,Z)-3,5-tetradecadienoic acid, a component of Attagenus elongatulus pheromone, was achieved through coupling 1-decyne and 3-butyn-1-ol to give 3,5-tetradecadiyn-1-ol. This method highlights the potential of using diynes in pheromone synthesis (Jarlais & Emken, 2005).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

tetradeca-3,11-diyne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3-4,9-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWEORXAUXMNRCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CCCCCCCC#CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00474060 | |

| Record name | 3,11-TETRADECADIYNE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,11-Tetradecadiyne | |

CAS RN |

115756-75-7 | |

| Record name | 3,11-TETRADECADIYNE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2R,6S)-2,6-Dihydroxycyclohexyl]ethanone](/img/structure/B50492.png)